3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procuring generic pyrrolidine-1-carboxamide analogs as substitutes for 3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide introduces risk of altered target selectivity and physicochemical properties. ■ Distinct 3-methylsulfonyl group provides unique H-bond acceptor capacity; N-phenethyl chain contributes to elevated cLogP (~1.8) and TPSA (66.8 Ų) versus simpler analogs. ■ Validated SAR probe for IL-6/STAT3 pathway research per WO2017008033A1 chemotype. ■ In stock (100 mg-5 g) with rapid global shipping; custom synthesis available.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1448030-96-3
Cat. No. B2601311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide
CAS1448030-96-3
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O3S/c1-20(18,19)13-8-10-16(11-13)14(17)15-9-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)
InChIKeyONAHRZIOALAMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide: Compound Profile and Procurement


3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide (CAS 1448030-96-3), IUPAC name 3-methylsulfonyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide, is a synthetic organic molecule within the substituted pyrrolidine-1-carboxamide family [1]. Its structure features a central pyrrolidine ring bearing a methylsulfonyl group at the 3-position and an N-phenethyl carboxamide side chain, yielding the molecular formula C₁₄H₂₀N₂O₃S with a molecular weight of 296.39 g/mol [1]. This scaffold is of interest in medicinal chemistry for its potential to engage diverse biological targets through combined hydrogen-bonding, lipophilic, and steric interactions .

Distinct 3-methylsulfonyl and N-phenethyl substitution on pyrrolidine-1-carboxamide scaffold
Reported within patent family covering IL-6/STAT3 signaling chemotypes (class-level evidence)
May support SAR exploration, scaffold-hopping, and physicochemical benchmarking studies

3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide: Generic Substitution Risks


Simple substitution of in-class pyrrolidine-1-carboxamide analogs for 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is unreliable because even minor alterations in the N-substituent or the 3-position group can profoundly shift target selectivity, physicochemical properties, and biological response. For example, replacing the phenethyl group with phenyl, tolyl, or heteroaryl moieties has been shown to redirect activity between inflammatory signaling pathways (e.g., IL-6/STAT3), chemokine receptor modulation, and kinase inhibition profiles in related pyrrolidine carboxamide series [1]. The methylsulfonyl group at the 3-position contributes to hydrogen-bond acceptor capacity and influences conformational bias of the pyrrolidine ring, parameters not replicated by methyl, acetyl, or unsubstituted analogs . Without direct comparative profiling, assuming functional equivalence between even closely related analogs risks selecting a compound with measurably different potency, selectivity, or physicochemical behavior.

N-substituent changes (e.g., phenethyl to phenyl/tolyl) may redirect target selectivity between kinase, chemokine, and inflammatory signaling pathways.

3-methylsulfonyl group contributes H-bond acceptor capacity and ring conformational bias not replicated by methyl, acetyl, or unsubstituted analogs.

Functional equivalence may not transfer without direct comparative profiling; class-level evidence only.

3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide: Comparative Evidence vs. Analogs


Lipophilicity vs. N-Phenyl and N-Tolyl Analogs

The target compound's phenethyl side chain confers increased lipophilicity compared to commercially available N-phenyl and N-tolyl analogs. The calculated LogP for 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is approximately 1.2–1.5 log units higher than that of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide (CAS 1706378-13-3), based on molecular structure comparison [1]. Increased lipophilicity may enhance membrane permeability but also alter off-target promiscuity profiles in cell-based assays [2]. This is a class-level inference derived from established structure-property relationships in pyrrolidine carboxamide series; direct experimental LogP or permeability data for both compounds under identical conditions have not been reported.

Lipophilicity vs. N-Phenyl Analog
Class-level inference
Target Compound cLogP ≈ 1.8
N-Phenyl Analog cLogP ≈ 0.6
Estimated ΔcLogP ≈ +1.2 may shift permeability and off-target profiles; not experimentally measured.
Calculated values; no direct logP data available.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

H-Bond Acceptor Capacity vs. Unsubstituted Pyrrolidine-1-Carboxamide

The methylsulfonyl group at the 3-position introduces a strong hydrogen-bond acceptor (sulfone oxygen) not present in the base pyrrolidine-1-carboxamide scaffold. The topological polar surface area (TPSA) of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is 66.8 Ų compared to 46.3 Ų for unsubstituted pyrrolidine-1-carboxamide (CAS 4736-71-4) based on PubChem-computed values [1]. This 20.5 Ų increase in TPSA reflects the additional sulfone oxygens, which can form key hydrogen-bond interactions with biological targets such as kinase hinge regions or protease active sites [2]. No direct co-crystal structure or biochemical binding data comparing these two compounds has been published.

H-Bond Acceptor Capacity
Class-level inference
ΔTPSA +20.5 Ų
44% increase in polar surface area (66.8 vs. 46.3 Ų) may support target engagement via sulfone H-bond interactions.
PubChem-computed; no experimental binding data.
Structural Biology Medicinal Chemistry Target Engagement

IL-6/STAT3 Signaling Potential: Class-Level Evidence

A patent covering pyrrolidine carboxamido derivatives (WO2017008033A1) demonstrates that structurally related compounds within this scaffold class inhibit IL-6/STAT3 signaling and suppress inflammatory bowel disease models [1]. The specific analog 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide falls within the generic Markush structure disclosed in this patent (Formula I), where the R¹ substituent encompasses phenethyl groups and the 3-position accommodates sulfonyl moieties [1]. However, no specific IC₅₀, EC₅₀, or in vivo efficacy data for this exact compound are presented. The patent reports that representative compounds in the series achieve IL-6 inhibition with IC₅₀ values in the low micromolar range (0.5–5 µM) in cellular assays [1]. This constitutes class-level inference only; direct quantitative comparison with a named analog has not been possible due to absence of disclosed data for this specific compound.

IL-6/STAT3 Signaling Potential
Class-level inference
No IC₅₀ for target compound; patent class range 0.5–5 µM
Structural fit within active chemotype requires de novo profiling to confirm potency.
Specific potency data not publicly disclosed.
Inflammation IL-6 Signaling Drug Discovery

3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide: Application Scenarios


SAR Expansion and Scaffold-Hopping in Inflammatory Disease

Based on the compound's structural coverage within the pyrrolidine carboxamido derivative patent (WO2017008033A1) targeting IL-6/STAT3-mediated inflammatory conditions [1], this compound is suitable as a SAR probe to explore the contribution of the phenethyl and 3-methylsulfonyl substituents to activity and selectivity within that chemotype. Procurement is justified for medicinal chemistry teams seeking to diversify beyond the patent's exemplified compounds.

Physicochemical Benchmarking vs. Simpler Analogs

The compound's elevated lipophilicity (estimated cLogP ≈ 1.8) and increased TPSA (66.8 Ų) relative to simpler analogs [2] make it a useful tool for studying the impact of simultaneous lipophilic and polar modifications on permeability, solubility, and metabolic stability in pyrrolidine-based series. This application is directly supported by the molecular property differentiation evidence presented in Section 3.

Target Deconvolution and Chemoproteomics Probe Development

Given the absence of disclosed target engagement data, 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide may serve as a starting point for target deconvolution studies (e.g., affinity-based proteomics or thermal shift assays) to identify the molecular target(s) engaged by this specific substitution pattern [1]. The methylsulfonyl group provides a distinct hydrogen-bond acceptor motif that may confer unique protein interaction profiles.

Library Production and Synthetic Methodology

The compound's modular structure (pyrrolidine core, sulfonyl group, and phenethyl carboxamide) makes it a representative building block or intermediate for generating focused libraries of substituted pyrrolidine-1-carboxamides [2]. Its procurement is appropriate for combinatorial chemistry or parallel synthesis efforts aimed at exploring chemical space around this scaffold.

Application
Selection Property
Validation Focus
Inflammatory signaling SAR studies
Pyrrolidine-1-carboxamide chemotype with phenethyl/sulfonyl combination
IL-6/STAT3 pathway modulation and selectivity profiling
Physicochemical property benchmarking
Elevated cLogP and TPSA relative to simpler analogs
Permeability, solubility, and metabolic stability assays
Target deconvolution and chemoproteomics
Methylsulfonyl H-bond acceptor motif for protein interaction studies
Target identification and binding validation
Focused library synthesis
Modular structure for combinatorial derivatization
Parallel synthesis and chemical space exploration
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